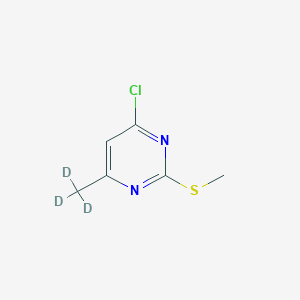
4-Chloro-2-methylthio-6-(methyl-d3)-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methylthio-6-(methyl-d3)-pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a chlorine atom at the 4th position, a methylthio group at the 2nd position, and a deuterium-labeled methyl group at the 6th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylthio-6-(methyl-d3)-pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dimethylpyrimidine.
Substitution Reaction: The chlorine atom at the 2nd position is substituted with a methylthio group using a nucleophilic substitution reaction. This can be achieved by reacting the starting material with sodium methylthiolate in a suitable solvent like dimethyl sulfoxide (DMSO) under reflux conditions.
Deuterium Labeling: The methyl group at the 6th position is replaced with a deuterium-labeled methyl group. This can be done by treating the intermediate compound with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methylthio-6-(methyl-d3)-pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group at the 2nd position can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methylthiolate, dimethyl sulfoxide (DMSO), reflux conditions.
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-methylthio-6-(methyl-d3)-pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted pyrimidines.
Biology: Employed in the study of enzyme mechanisms and interactions due to its structural similarity to nucleotides and nucleosides.
Medicine: Investigated for its potential pharmacological properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methylthio-6-(methyl-d3)-pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The compound’s molecular targets and pathways involved can vary, but it often mimics or interferes with natural pyrimidine derivatives, affecting nucleic acid synthesis and function.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methylthio-6-methylpyrimidine: Similar structure but without deuterium labeling.
2-Methylthio-4,6-dichloropyrimidine: Contains two chlorine atoms and a methylthio group.
4-Chloro-2-methylthio-5-methylpyrimidine: Methyl group at the 5th position instead of the 6th.
Uniqueness
4-Chloro-2-methylthio-6-(methyl-d3)-pyrimidine is unique due to the presence of a deuterium-labeled methyl group, which can be used in isotopic labeling studies. This labeling allows researchers to track the compound’s metabolic pathways and interactions more accurately.
Propiedades
Número CAS |
1185311-82-3 |
|---|---|
Fórmula molecular |
C6H7ClN2S |
Peso molecular |
177.67 g/mol |
Nombre IUPAC |
4-chloro-2-methylsulfanyl-6-(trideuteriomethyl)pyrimidine |
InChI |
InChI=1S/C6H7ClN2S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3/i1D3 |
Clave InChI |
ALMBOXQFPLQVLF-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CC(=NC(=N1)SC)Cl |
SMILES canónico |
CC1=CC(=NC(=N1)SC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


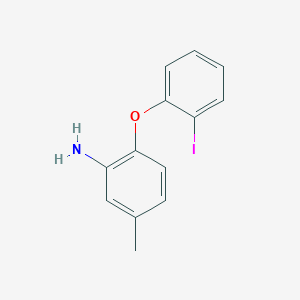

![2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12082967.png)

![5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline](/img/structure/B12082975.png)
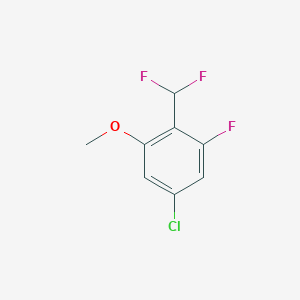


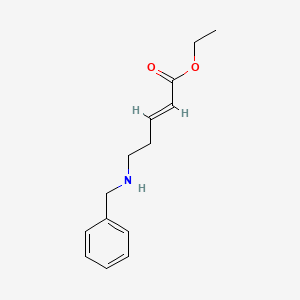


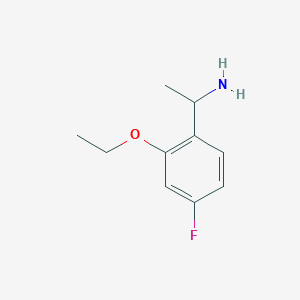
![2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid](/img/structure/B12083024.png)
![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B12083033.png)
